Cas no 76208-70-3 (7-Methoxy-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine)
7-Methoxy-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine Chemical and Physical Properties
Names and Identifiers
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- 7-Methoxy-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine
- 7-Methoxy-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
- 7-METHOXY-3-METHYL-2,3,4,5-TETRAHYDRO-1H-BENZO{D}AZEPINE
- 7-METHOXY-3-METHYL-1,2,4,5-TETRAHYDRO-3-BENZAZEPINE
- FT-0687542
- A24434
- SCHEMBL3698679
- 1H-3-Benzazepine, 2,3,4,5-tetrahydro-7-methoxy-3-methyl-
- 76208-70-3
- FEVROGSGQBWZHA-UHFFFAOYSA-N
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- Inchi: 1S/C12H17NO/c1-13-7-5-10-3-4-12(14-2)9-11(10)6-8-13/h3-4,9H,5-8H2,1-2H3
- InChI Key: FEVROGSGQBWZHA-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC2=C(C=1)CCN(C)CC2
Computed Properties
- Exact Mass: 191.131014166g/mol
- Monoisotopic Mass: 191.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 12.5Ų
7-Methoxy-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM277939-100mg |
7-Methoxy-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine |
76208-70-3 | 95% | 100mg |
$542 | 2021-06-17 | |
| Alichem | A019097359-100mg |
7-Methoxy-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine |
76208-70-3 | 95% | 100mg |
$632.20 | 2023-09-01 | |
| Chemenu | CM277939-100mg |
7-Methoxy-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine |
76208-70-3 | 95% | 100mg |
$*** | 2023-05-29 | |
| Ambeed | A927755-100mg |
7-Methoxy-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine |
76208-70-3 | 95+% | 100mg |
$1002.0 | 2025-04-17 | |
| Crysdot LLC | CD11061054-100mg |
7-Methoxy-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine |
76208-70-3 | 95+% | 100mg |
$580 | 2024-07-18 | |
| Ambeed | A927755-25mg |
7-Methoxy-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine |
76208-70-3 | 95+% | 25mg |
$400.0 | 2025-04-17 |
7-Methoxy-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine Suppliers
7-Methoxy-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on 7-Methoxy-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine
Comprehensive Overview of 7-Methoxy-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine (CAS No. 76208-70-3)
7-Methoxy-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine (CAS No. 76208-70-3) is a structurally unique heterocyclic compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule belongs to the benzazepine class, characterized by a fused benzene and azepine ring system. The presence of a methoxy group at the 7-position and a methyl group at the 3-position imparts distinct physicochemical properties, making it a valuable intermediate in drug discovery and development.
In recent years, the demand for benzazepine derivatives has surged due to their potential therapeutic applications. Researchers are particularly interested in exploring the structure-activity relationship (SAR) of compounds like 7-Methoxy-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine. Questions such as "What are the biological targets of benzazepines?" and "How does methoxy substitution affect bioavailability?" are frequently searched in scientific databases, reflecting the growing curiosity about this compound class.
The synthesis of 7-Methoxy-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine typically involves multi-step organic reactions, including cyclization and functional group modifications. Advanced techniques like NMR spectroscopy and mass spectrometry are employed to confirm its purity and structural integrity. Given its complex ring system, computational chemistry tools such as molecular docking are often used to predict its interactions with biological targets, a topic highly relevant to modern drug design.
From an industrial perspective, 76208-70-3 is often discussed in the context of green chemistry and sustainable synthesis. Environmental concerns have led to increased searches for "eco-friendly synthesis of heterocycles" and "catalytic methods for benzazepine production." This compound's stability under various pH conditions also makes it a candidate for studying drug delivery systems, another hot topic in pharmaceutical sciences.
In pharmacological studies, derivatives of 7-Methoxy-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine have shown promise in modulating neurotransmitter systems. While specific mechanisms are still under investigation, preliminary data suggest potential applications in neurological research. This aligns with trending searches like "benzazepines and CNS disorders" or "novel heterocycles for neuroprotection," indicating strong public interest in brain health solutions.
Quality control of CAS No. 76208-70-3 is critical for research reproducibility. Analytical methods such as HPLC and chiral separation techniques are frequently employed to ensure batch-to-batch consistency. The compound's logP value and solubility profile are also key parameters discussed in formulation studies, addressing common queries about "optimizing physicochemical properties of drug candidates."
As regulatory standards evolve, documentation of 7-Methoxy-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine complies with international guidelines like ICH and GMP. Safety assessments, including in vitro toxicity screening, are routinely performed—a practice reflected in frequent searches for "preclinical evaluation of heterocyclic compounds." These protocols ensure its responsible use in academic and industrial settings.
The future outlook for 76208-70-3 remains promising, with ongoing investigations into its potential as a scaffold for multi-target-directed ligands (MTDLs). This approach resonates with contemporary trends in polypharmacology, answering search queries like "next-generation multifunctional drugs." Collaborative efforts between computational chemists and experimentalists continue to unlock new possibilities for this versatile molecule.
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